4-((5-Chlorothiophen-2-yl)methyl)piperidin-4-ol
Description
Properties
Molecular Formula |
C10H14ClNOS |
|---|---|
Molecular Weight |
231.74 g/mol |
IUPAC Name |
4-[(5-chlorothiophen-2-yl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C10H14ClNOS/c11-9-2-1-8(14-9)7-10(13)3-5-12-6-4-10/h1-2,12-13H,3-7H2 |
InChI Key |
LSFIPIJJJKRLGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CC2=CC=C(S2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Chlorothiophen-2-yl)methyl)piperidin-4-ol typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with piperidin-4-ylmethanol under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-((5-Chlorothiophen-2-yl)methyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the thiophene ring into a more saturated form.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: Formation of 4-((5-Chlorothiophen-2-yl)methyl)piperidin-4-one.
Reduction: Formation of 4-((5-Chlorothiophen-2-yl)methyl)piperidine.
Substitution: Formation of 4-((5-Aminothiophen-2-yl)methyl)piperidin-4-ol.
Scientific Research Applications
4-((5-Chlorothiophen-2-yl)methyl)piperidin-4-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-((5-Chlorothiophen-2-yl)methyl)piperidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing the substrate from accessing the active site. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Thiophene vs. Aromatic Heterocycles
- L-741,626 (1-((1H-indol-3-yl)methyl)-4-(4-chlorophenyl)piperidin-4-ol):
- Compound 33 (Methyl 5-(4-(5-Chlorothiophen-2-yl)-1H-1,2,3-triazol-1-yl)-...):
Halogen Substituents
- 4-(4-Chlorophenyl)piperidin-4-ol: Lacks the thiophene-methyl spacer, leading to a rigid structure.
- 4-[(4-Chloro-2-fluoro-anilino)methyl]piperidin-4-ol: Features a chloro-fluoroanilino group. Fluorine’s electronegativity enhances metabolic stability, while the anilino group enables hydrogen bonding distinct from the thiophene’s sulfur interactions .
Piperidine Core Modifications
- Compound 7.14 (1-((1H-pyrrolo[2,3-b]pyridine-3-yl)methyl)-4-(4-bromophenyl)piperidin-4-ol oxalate):
Physicochemical Properties
*Calculated based on molecular formula C10H14ClNOS.
Pharmacological Implications (Inferred)
- Receptor Binding : The thiophene’s sulfur atom may engage in weak hydrogen bonds or van der Waals interactions, contrasting with indole’s stronger π-π stacking in L-741,626 .
- Metabolic Stability : Fluorinated analogs (e.g., ) likely exhibit longer half-lives than the target compound due to fluorine’s resistance to oxidative metabolism.
- Selectivity : Bulkier substituents (e.g., bromophenyl in 7.14) may limit off-target effects but reduce bioavailability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-((5-Chlorothiophen-2-yl)methyl)piperidin-4-ol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves coupling 5-chlorothiophene-2-carbaldehyde with piperidin-4-ol derivatives via reductive amination or nucleophilic substitution. Key steps include:
- Step 1 : Protection of the hydroxyl group on piperidin-4-ol using tert-butyldimethylsilyl (TBS) chloride to prevent side reactions .
- Step 2 : Reaction with 5-chlorothiophene-2-carbaldehyde under acidic or basic conditions, followed by reduction (e.g., NaBH4 or catalytic hydrogenation) to form the methylene bridge .
- Optimization : Solvent choice (e.g., ethanol vs. dichloromethane) and temperature control (40–60°C) significantly impact yield. Catalysts like Pd/C or Cu(I) complexes improve selectivity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the presence of the piperidine ring (δ ~3.5–4.0 ppm for hydroxyl protons) and thiophene substituents (δ ~6.5–7.5 ppm for aromatic protons). 2D NMR (e.g., COSY, HSQC) resolves stereochemical ambiguities .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₁H₁₄ClNOS: calculated 255.05 g/mol) and fragmentation patterns .
- IR Spectroscopy : O–H stretching (~3200–3600 cm⁻¹) and C–S/C–Cl vibrations (~600–800 cm⁻¹) confirm functional groups .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Fume hoods are mandatory due to potential respiratory irritation .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous solutions to prevent hydrolysis of the thiophene ring .
- Storage : Store in airtight containers at 2–8°C under nitrogen to prevent oxidation .
Advanced Research Questions
Q. How does the substitution pattern on the piperidine ring influence the compound’s biological activity, and what SAR (Structure-Activity Relationship) studies support this?
- Methodological Answer :
- Key Findings : Comparative studies of analogs (e.g., 4-(3-methylphenyl)piperidin-4-ol) reveal that the hydroxyl group at position 4 enhances hydrogen bonding with biological targets (e.g., enzymes or receptors). The 5-chlorothiophene moiety increases lipophilicity, improving blood-brain barrier penetration .
- SAR Table :
| Compound | Substitution | Bioactivity (IC₅₀) |
|---|---|---|
| A | 4-OH | 12 nM (DAT inhibition) |
| B | 4-OCH₃ | 45 nM |
| C | 4-NH₂ | >100 nM |
Q. What strategies resolve contradictions in reported pharmacological data for this compound (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Source Analysis : Cross-validate purity (>95% by HPLC) and stereochemical consistency (chiral chromatography) between studies. Contradictions often arise from impure batches or racemic mixtures .
- Assay Variability : Standardize assay conditions (e.g., cell lines, incubation time). For example, dopamine transporter (DAT) inhibition assays using HEK293 cells vs. neuronal cultures yield divergent results due to receptor density differences .
Q. How can computational modeling predict the metabolic pathways and toxicity profile of this compound?
- Methodological Answer :
- In Silico Tools : Use ADMET Predictor™ or SwissADME to identify Phase I/II metabolism sites. The thiophene ring is prone to oxidative cleavage (CYP450-mediated), generating sulfonic acid derivatives .
- Toxicity Flags : The chlorinated thiophene may form reactive metabolites (e.g., epoxides), flagged by DEREK Nexus for potential hepatotoxicity. Validate with in vitro hepatocyte assays .
Q. What green chemistry approaches can be applied to synthesize this compound with reduced environmental impact?
- Methodological Answer :
- Solvent Replacement : Substitute dichloromethane with cyclopentyl methyl ether (CPME), a biodegradable solvent with similar polarity .
- Catalytic Methods : Use immobilized enzymes (e.g., lipases) for reductive amination, achieving >80% yield with minimal waste .
- Waste Management : Recover piperidine derivatives via acid-base extraction and reuse in subsequent batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
